

Performance comparison of 1,3,5-Tribromobenzene in different cross-coupling reactions

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Compound of Interest

Compound Name: 1,3,5-Tribromobenzene

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A Comparative Guide to the Cross-Coupling Performance of 1,3,5-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

1,3,5-Tribromobenzene is a key symmetrical building block in organic synthesis, offering three reactive sites for the construction of complex molecular architectures. Its performance in various cross-coupling reactions is critical for the efficient synthesis of functional materials, pharmaceutical intermediates, and other high-value organic compounds. This guide provides an objective comparison of the performance of **1,3,5-tribromobenzene** in four widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The information presented is supported by experimental data to aid researchers in selecting the optimal synthetic route.

Performance Comparison at a Glance

The reactivity of **1,3,5-tribromobenzene** in cross-coupling reactions is significantly influenced by the reaction type and conditions. The following table summarizes the typical performance of **1,3,5-tribromobenzene** in these key reactions, highlighting the achievable products and their reported yields.

Cross-Coupling Reaction	Coupling Partner	Product(s)	Typical Yield (%)
Suzuki-Miyaura Coupling	Phenylboronic Acid	1,3,5-Triphenylbenzene	~85%
Sonogashira Coupling	Phenylacetylene	Mono-, Di-, and Tri-substituted	Mono: up to 94%, Di: up to 8%, Tri: Trace
Heck Reaction	Styrene	1,3,5-Tristyrylbenzene	Moderate to Good (qualitative)
Buchwald-Hartwig Amination	Aniline	1,3,5-Tris(phenylamino)benzene	High (qualitative)

In-Depth Analysis and Experimental Protocols

This section provides a detailed look at the performance of **1,3,5-tribromobenzene** in each cross-coupling reaction, including specific experimental protocols and visual representations of the reaction pathways.

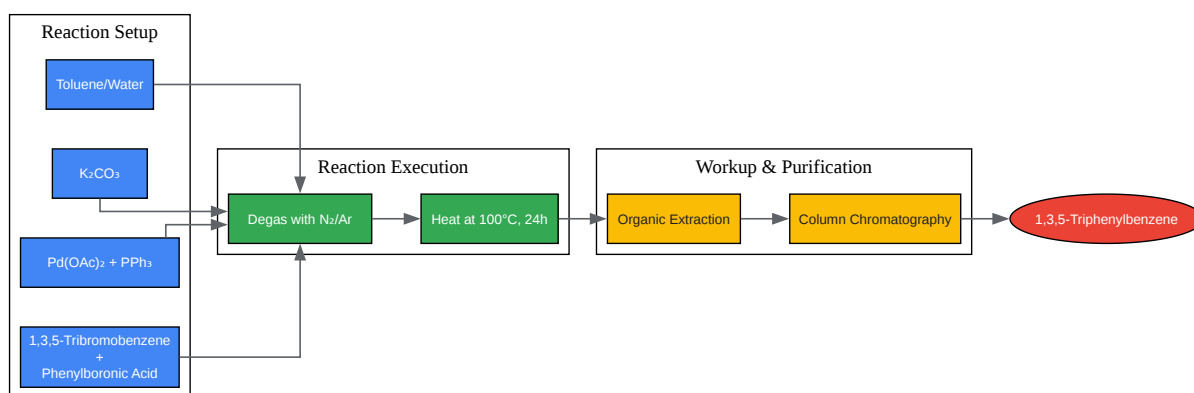
Suzuki-Miyaura Coupling: Forging C-C Single Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon single bonds. The reaction of **1,3,5-tribromobenzene** with an excess of phenylboronic acid can lead to the formation of the fully substituted 1,3,5-triphenylbenzene, a valuable precursor for dendrimers and functional materials.

Experimental Protocol: Synthesis of 1,3,5-Triphenylbenzene

A mixture of **1,3,5-tribromobenzene** (1.0 mmol), phenylboronic acid (3.3 mmol), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.03 mmol), triphenylphosphine (PPh_3 , 0.12 mmol), and potassium carbonate (K_2CO_3 , 3.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 100 °C for 24 hours under an inert atmosphere. After cooling, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1,3,5-triphenylbenzene.

Logical Workflow for Suzuki-Miyaura Coupling



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Caption: Workflow for the Suzuki-Miyaura synthesis of 1,3,5-triphenylbenzene.

Sonogashira Coupling: Constructing C-C Triple Bonds

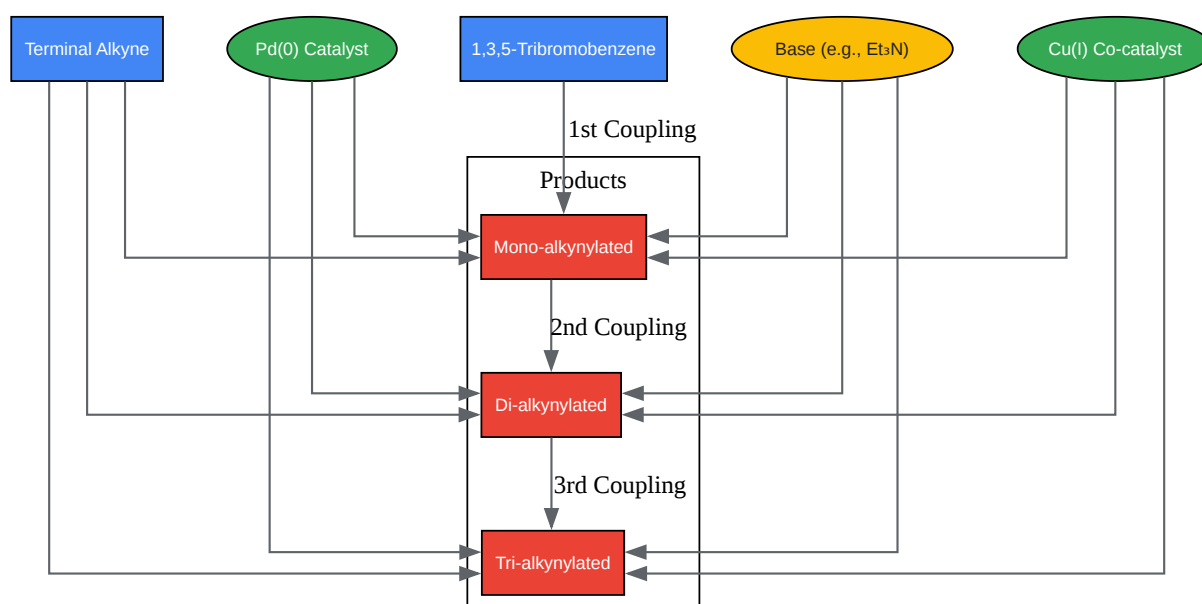
The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds between aryl halides and terminal alkynes. The reaction with **1,3,5-tribromobenzene** can be controlled to selectively yield mono-, di-, or tri-alkynylated products, which are valuable building blocks for functional polymers and organic electronics.^[1]

Regiocontrolled Sonogashira cross-coupling of **1,3,5-tribromobenzene** with terminal arylacetylenes in an aqueous medium can lead to the formation of mono-, di-, and tri-alkynylated benzene derivatives in moderate to good yields.^[1] For instance, the reaction with 1-ethynyl-4-(octyloxy)benzene under specific conditions predominantly yields the mono-alkynylated product.^[2]

Experimental Protocol: Regiocontrolled Sonogashira Coupling

A mixture of **1,3,5-tribromobenzene** (1 mmol), 1-ethynyl-4-(octyloxy)benzene (1 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (1 mol%), and CuI (2 mol%) in a 1:1 mixture of toluene and water (2 mL) with triethylamine (2 equiv.) is heated at 60 °C under an argon atmosphere for a specified time.^[1] The reaction progress is monitored to control the degree of substitution. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification via column chromatography to separate the mono-, di-, and tri-substituted products.

Signaling Pathway for Sonogashira Coupling



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Caption: Stepwise Sonogashira coupling of **1,3,5-tribromobenzene**.

Heck Reaction: Vinylation of Aryl Halides

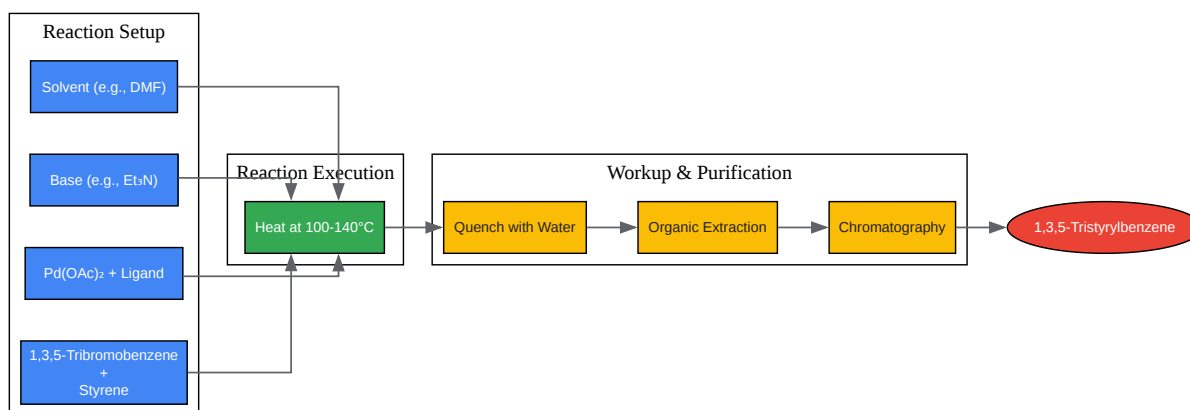
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. While specific quantitative data for the Heck reaction of **1,3,5-tribromobenzene** is not

readily available in the searched literature, it is a viable method for the synthesis of 1,3,5-tristyrylbenzene and related compounds, which are of interest in materials science for their optical properties. The reaction generally proceeds under palladium catalysis in the presence of a base.[3]

General Experimental Protocol: Heck Reaction

In a typical procedure, **1,3,5-tribromobenzene** (1.0 mmol), styrene (3.3 mmol), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.03 mmol), a suitable phosphine ligand (e.g., $\text{P}(\text{o-tolyl})_3$, 0.12 mmol), and a base such as triethylamine (Et_3N , 4.0 mmol) are heated in a solvent like DMF or NMP at 100-140 °C. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by chromatography or recrystallization.

Experimental Workflow for Heck Reaction



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Caption: General workflow for the Heck reaction with **1,3,5-tribromobenzene**.

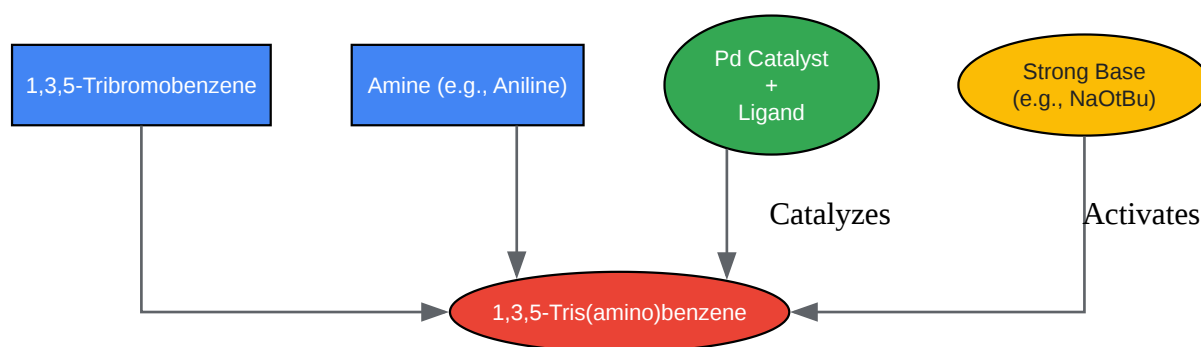
Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The reaction of **1,3,5-tribromobenzene** with an amine like aniline can produce 1,3,5-tris(phenylamino)benzene, a molecule with interesting electronic and photophysical properties. [4] While detailed comparative studies are not abundant, the synthesis of such tripodal amines has been reported, indicating the feasibility of this transformation.[4]

General Experimental Protocol: Buchwald-Hartwig Amination

A mixture of **1,3,5-tribromobenzene** (1.0 mmol), aniline (3.3 mmol), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.06 mmol), and a strong base (e.g., sodium tert-butoxide, 4.5 mmol) in an anhydrous solvent like toluene or dioxane is heated under an inert atmosphere at 80-110 °C. The reaction progress is monitored, and upon completion, the mixture is cooled, quenched with water, and extracted. The desired product is then isolated and purified.

Logical Relationship in Buchwald-Hartwig Amination



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Caption: Key components in the Buchwald-Hartwig amination of **1,3,5-tribromobenzene**.

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